molecular formula C18H21ClO2S B2424397 6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl 3-methoxybenzyl ether CAS No. 1005082-26-7

6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl 3-methoxybenzyl ether

Cat. No.: B2424397
CAS No.: 1005082-26-7
M. Wt: 336.87
InChI Key: TUBWQLBEFSFOMZ-UHFFFAOYSA-N
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Description

6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl 3-methoxybenzyl ether is a synthetic organic compound that belongs to the class of thiochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl 3-methoxybenzyl ether typically involves the following steps:

    Formation of the Thiochromene Core: The thiochromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-chlorothiophenol derivative, under acidic or basic conditions.

    Substitution Reactions: The introduction of the 3-methoxybenzyl ether group is achieved through nucleophilic substitution reactions. This step often requires the use of a strong base, such as sodium hydride, to deprotonate the hydroxyl group of the thiochromene, followed by the addition of 3-methoxybenzyl chloride.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl 3-methoxybenzyl ether can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiochromene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiochromene ring using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, 3-methoxybenzyl chloride

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated thiochromenes, modified thiochromenes

    Substitution: Amino or thiol-substituted thiochromenes

Scientific Research Applications

6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl 3-methoxybenzyl ether has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions involving thiochromenes.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl 3-methoxybenzyl ether involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-ol
  • 6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl N-phenylcarbamate

Uniqueness

6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl 3-methoxybenzyl ether is unique due to the presence of the 3-methoxybenzyl ether group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s solubility, stability, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

6-chloro-4-[(3-methoxyphenyl)methoxy]-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO2S/c1-12-8-17(16-10-14(19)6-7-18(16)22-12)21-11-13-4-3-5-15(9-13)20-2/h3-7,9-10,12,16-18H,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBWQLBEFSFOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C=C(C=CC2S1)Cl)OCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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